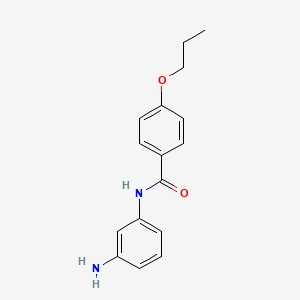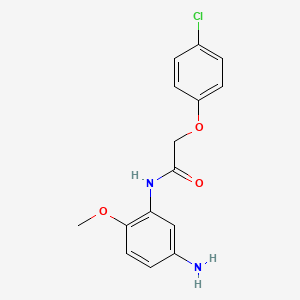
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide is a useful research compound. Its molecular formula is C15H15ClN2O3 and its molecular weight is 306.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications in Synthesis : The compound N-(3-Amino-4-methoxyphenyl)acetamide, which shares structural similarity with the requested compound, has been utilized in catalytic hydrogenation processes for the production of azo disperse dyes. This process involves a novel Pd/C catalyst showing high activity and selectivity (Zhang, 2008).
Potential as Pesticides : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been studied as potential pesticides. Their properties were characterized through X-ray powder diffraction, revealing new data including experimental and calculated peak positions, relative peak intensities, and unit-cell parameters (Olszewska, Tarasiuk & Pikus, 2009).
Enzyme Inhibition Studies : A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized and screened for enzyme inhibition activities. These compounds showed relative activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase (Rehman et al., 2013).
Anticancer Properties : Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol were synthesized and evaluated for their cytotoxicity on various human leukemic cell lines. The study identified compounds with significant cytotoxic effects on cell lines like PANC-1 and HepG2 (Vinayak et al., 2014).
Pharmacological Evaluation : N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and evaluated for their antibacterial potential and enzyme inhibition capabilities. Some compounds demonstrated significant antibacterial activity and moderate inhibition of the α-chymotrypsin enzyme (Siddiqui et al., 2014).
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-14-7-4-11(17)8-13(14)18-15(19)9-21-12-5-2-10(16)3-6-12/h2-8H,9,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHPGQJJXGJQFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

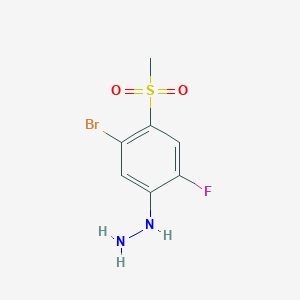
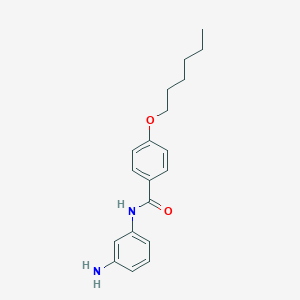

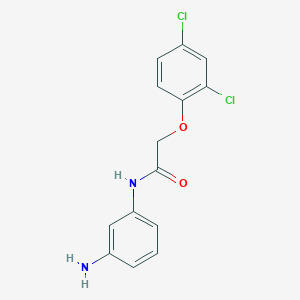



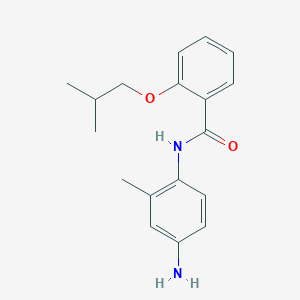
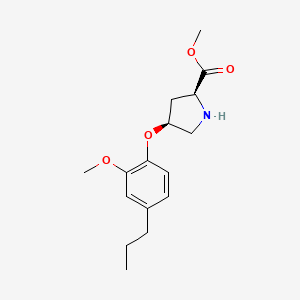
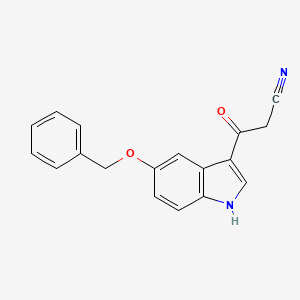
![1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane](/img/structure/B1384954.png)
